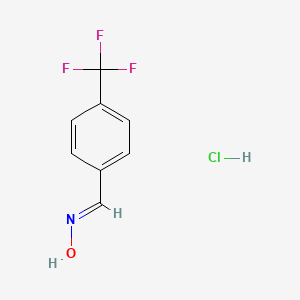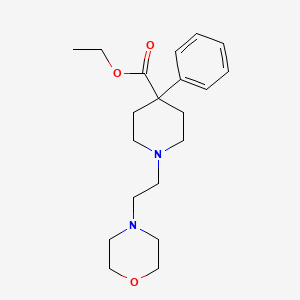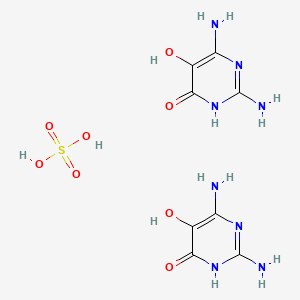
Stibine, dimethyl(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stibine, dimethyl(trifluoromethyl)- is a chemical compound with the formula C₃H₆F₃Sb. It is a trifluoromethylated organoantimony compound, which means it contains a trifluoromethyl group (CF₃) attached to an antimony atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Stibine, dimethyl(trifluoromethyl)- typically involves the reaction of antimony compounds with trifluoromethylating agents. One common method is the reaction of antimony trichloride (SbCl₃) with trifluoromethyltrimethylsilane (CF₃SiMe₃) in the presence of a base such as potassium fluoride (KF). The reaction proceeds under mild conditions and yields the desired trifluoromethylated product .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through purification techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Stibine, dimethyl(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state antimony compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halides (e.g., Cl₂, Br₂) and nucleophiles (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield antimony oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives .
Wissenschaftliche Forschungsanwendungen
Stibine, dimethyl(trifluoromethyl)- has several scientific research applications:
Biology: The compound’s unique properties make it a potential candidate for studying biological interactions involving antimony and fluorine.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity
Wirkmechanismus
The mechanism of action of Stibine, dimethyl(trifluoromethyl)- involves its interaction with molecular targets through the trifluoromethyl group. This group is highly electronegative and can influence the electronic properties of the compound, making it reactive towards various substrates. The compound can participate in radical reactions, nucleophilic substitutions, and other chemical processes, depending on the specific conditions and targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyltrimethylsilane (CF₃SiMe₃): Used as a trifluoromethylating agent in organic synthesis.
Trifluoromethyl iodide (CF₃I): Another trifluoromethylating reagent with different reactivity.
Trifluoromethyl sulfone (CF₃SO₂): Used in the synthesis of various trifluoromethylated compounds.
Uniqueness
Stibine, dimethyl(trifluoromethyl)- is unique due to the presence of both antimony and trifluoromethyl groups in its structure. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
421-62-5 |
|---|---|
Molekularformel |
C3H6F3Sb |
Molekulargewicht |
220.83 g/mol |
IUPAC-Name |
dimethyl(trifluoromethyl)stibane |
InChI |
InChI=1S/CF3.2CH3.Sb/c2-1(3)4;;;/h;2*1H3; |
InChI-Schlüssel |
LEQCKBKBWQURHB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sb](C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415894.png)









![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415964.png)


